Trinickel disulphide

Catalog No.
S655653
CAS No.
12035-72-2
M.F
Ni3S2
M. Wt
240.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trinickel disulphide

CAS Number

12035-72-2

Product Name

Trinickel disulphide

IUPAC Name

nickel;(sulfanylidene-λ4-sulfanylidene)nickel

Molecular Formula

Ni3S2

Molecular Weight

240.22 g/mol

InChI

InChI=1S/3Ni.S2/c;;;1-2

InChI Key

UPSUSTJZZWSTPN-UHFFFAOYSA-N

SMILES

S=S=[Ni].[Ni].[Ni]

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
INSOL IN COLD WATER; SOL IN NITRIC ACID
Solubility in water, mg/l at 37 °C: 517 (practically insoluble)

Synonyms

nickel subsulfide, nickel subsulfide (Ni3S2), nickel sulfide (Ni3S2), trinickel disulfide

Canonical SMILES

S=S=[Ni].[Ni].[Ni]

The exact mass of the compound Nickel subsulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70.7° f (ntp, 1992)insol in cold water; sol in nitric acidsolubility in water, mg/l at 37 °c: 517 (practically insoluble). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Trinickel disulphide (Ni3S2, CAS 12035-72-2), commonly referred to as heazlewoodite, is a specialized, nickel-rich transition metal chalcogenide. Unlike equimolar or sulfur-rich nickel sulfides, Ni3S2 is structurally defined by a continuous network of Ni3 triangles connected by Ni–Ni bonds, which imparts intrinsic metallic conductivity rather than semiconducting behavior [1]. For industrial and research procurement, this compound is primarily sourced as a high-performance active material or precursor for electrochemical energy conversion, alkaline water electrolysis, and advanced energy storage systems where maximizing electron transport and exposed metallic active sites is critical [2].

Generic substitution of Trinickel disulphide with more common nickel sulfides, such as Nickel monosulfide (NiS) or Nickel disulfide (NiS2), fundamentally compromises electrochemical device performance and formulation architecture [1]. NiS and NiS2 are intrinsic semiconductors that suffer from sluggish electron transfer kinetics, necessitating the costly and complex addition of conductive carbon scaffolds or dopants to function effectively in electrodes [2]. In contrast, Ni3S2 possesses a zero-bandgap metallic structure and a distinctly high Ni-to-S ratio, which provides a fundamentally different thermodynamic profile for hydrogen adsorption and surface oxidation [1]. Substituting Ni3S2 with sulfur-rich phases results in significantly higher overpotentials, reduced active site density, and inferior structural stability under high-current-density cycling.

Intrinsic Electronic Conductivity and Electrode Formulation Compatibility

Density functional theory (DFT) and electrochemical impedance spectroscopy confirm that Ni3S2 possesses a zero-bandgap metallic electronic structure, fundamentally differentiating it from semiconducting NiS and NiS2 [1]. This continuous network of Ni-Ni bonds results in superior intrinsic electrical conductivity, drastically lowering charge transfer resistance at the electrode-electrolyte interface without relying on heavy carbon doping [2].

Evidence DimensionElectronic Bandgap and Conductivity Profile
Target Compound DataNi3S2: Metallic properties (0 eV bandgap) with low charge transfer resistance.
Comparator Or BaselineNiS and NiS2: Semiconducting properties requiring conductive matrices.
Quantified DifferencePhase shift from semiconductor to metallic conductor.
ConditionsDFT calculations and electrochemical impedance spectroscopy (EIS) in alkaline media.

Procuring the intrinsically metallic Ni3S2 phase simplifies electrode formulation by reducing the need for conductive additives, directly lowering manufacturing complexity and material costs.

Electrocatalytic Hydrogen Evolution Reaction (HER) Kinetics

Head-to-head benchmarking of crystalline nickel sulfide nanoparticles demonstrates that Ni3S2 achieves significantly faster HER kinetics than its sulfur-rich counterparts[1]. In 1.0 M KOH, Ni3S2 exhibits a low Tafel slope of approximately 67 to 96 mV/dec, compared to 154 mV/dec for NiS, and requires substantially lower overpotential to reach a benchmark current density of 10 mA/cm2 [2].

Evidence DimensionHER Tafel Slope and Kinetics
Target Compound DataNi3S2: Tafel slope of 67–96 mV/dec.
Comparator Or BaselineNiS: Tafel slope of 154 mV/dec.
Quantified Difference37% to 56% reduction in Tafel slope (faster reaction kinetics).
Conditions1.0 M KOH alkaline electrolyte, evaluated at 10 mA/cm2.

The significantly lower overpotential and faster kinetics translate directly to reduced energy consumption and higher operational efficiency in commercial electrolyzers.

Thermodynamic Optimization of Hydrogen Adsorption

The catalytic differentiation of Ni3S2 is thermodynamically rooted in its hydrogen binding energy. DFT calculations reveal that the specific Ni-rich surface of Ni3S2 provides a Gibbs free energy for hydrogen adsorption (ΔGH*) of approximately 0.10 to 0.21 eV on Ni sites, which is remarkably close to the thermoneutral baseline of zero [1]. In contrast, NiS and NiS2 exhibit suboptimal binding energies that either bind hydrogen too weakly or too strongly, hindering the desorption step[2].

Evidence DimensionGibbs Free Energy of Hydrogen Adsorption (ΔGH*)
Target Compound DataNi3S2: ΔGH* ≈ 0.10 to 0.21 eV (near thermoneutral).
Comparator Or BaselineNiS/NiS2: Suboptimal ΔGH* deviating significantly from 0 eV.
Quantified DifferenceNear-zero ΔGH* indicating highly favorable adsorption-desorption kinetics.
ConditionsDensity Functional Theory (DFT) modeling of active catalytic sites.

Procuring Ni3S2 ensures the use of a material thermodynamically validated for high hydrogen turnover, minimizing catalytic bottlenecks at the molecular level.

Active Site Density and Precursor Suitability for Oxygen Evolution

Because Ni3S2 is the most nickel-rich sulfide phase, it exposes a vastly higher density of metallic active sites compared to NiS and NiS2 [1]. During anodic polarization for the Oxygen Evolution Reaction (OER), this high Ni proportion facilitates the generation of a thicker, highly active NiOOH surface layer, leading to superior OER performance and a larger electrochemically active surface area (ECSA) [2].

Evidence DimensionElectrochemically Active Surface Area (ECSA) and NiOOH generation
Target Compound DataNi3S2: Highest relative ECSA and thickest active NiOOH layer generation.
Comparator Or BaselineNiS and NiS2: Lower ECSA and restricted NiOOH formation due to higher sulfur ratio.
Quantified DifferenceSuperior OER current density and active site utilization.
ConditionsAnodic polarization in alkaline overall water splitting devices.

The ability to generate a robust active NiOOH layer makes Ni3S2 a highly effective bifunctional catalyst precursor, allowing buyers to source a single material for both anode and cathode fabrication in water splitting.

Bifunctional Electrocatalysts for Alkaline Water Electrolysis

Leveraging its metallic conductivity and low overpotentials for both HER and OER, Ni3S2 is utilized as the core active material for fabricating high-efficiency, noble-metal-free electrodes in industrial water splitting systems [1].

Urea Oxidation Reaction (UOR) Assisted Hydrogen Production

Due to its strong affinity for forming active NiOOH species, Ni3S2 serves as a reliable electrocatalyst for UOR, replacing the sluggish OER to achieve energy-saving hydrogen generation at significantly lower cell voltages[2].

High-Power Supercapacitors and Advanced Battery Electrodes

The intrinsic zero-bandgap conductivity and robust structural stability of the Ni3S2 phase make it a strategic procurement choice for energy storage electrodes, eliminating the heavy reliance on conductive carbon binders required by semiconducting NiS or NiS2 [3].

Physical Description

Nickel subsulfide appears as pale yellowish-bronze metallic-lustrous crystals or shiny gold-green (metallic) crystalline powder. (NTP, 1992)
DryPowder; OtherSolid; PelletsLargeCrystals
PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE.

Color/Form

Hexagonal crystals

Density

5.82 (NTP, 1992)
5.87
Relative density (water = 1): 5.82

Melting Point

1454 °F (NTP, 1992)
787 °C
790 °C

GHS Hazard Statements

Aggregated GHS information provided by 231 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (82.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (53.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

The effects of carcinogenic nickel compounds on natural killer cell function were studied in rats. The protective effects of manganese were also investigated. Male Wag rats were injected intramuscularly with 20 mg metallic nickel powder, 5 mg nickel subsulfide, 20 mg nickel oxide, and 0 or 20 mg manganese with or without rat fibroblast interferon. Rats given nickel subsulfide had a tumor incidence of 2 percent, whereas 46.7 percent of the rats given nickel powder developed tumors. All tumors developed at the injection site. More than 70 percent of the tumor bearing rats died with lung or lymph node metastases within 3 months after the primary tumors were detected. Interferon had little effect on tumor incidence or time to tumor development. Nickel oxide did not induce any tumors. Manganese protected against tumor induction; only 20 percent of rats given nickel powder plus manganese developed tumors. Rats that developed tumors showed persistent decreases in natural killer cell activity. The lower the natural killer cell activity, the earlier the tumors developed. Manganese almost completely prevented the decrease in natural killer cell activity when given along with powdered nickel.
Optical absorption spectra of nickel sulfate, and nickel subsulfide, in the presence of salmon sperm DNA, buffered to pH 4, were obtained over the wavelength range of 350 to 1,350 nanometers. Concentration range of 0 to 0.8 mM nickel sulfate, nickel subsulfide, nickel carbonate, or nickel chloride, plus an anti tumor drug, were incubated with poly dG/dC. Nickel-chloride was incubated with the anti tumor drug and circular dichroism spectra was obtained. The spectra of nickel sulfate and nickel subsulfide plus salmon sperm DNA were idnetical. All nickel compounds induced the transition in poly dG/dC. In the presence of the anti tumor drug, the transition was inhibited at all nickel concentrations.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

12035-72-2

Wikipedia

Nickel subsulfide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

DIRECT FUSION OF NICKEL WITH SULFUR
... SEPARATED FROM CRUSHED & GROUND ORE BY MAGNETIC SEPARATION & DIFFERENTIAL FLOTATION ... THEN SMELTED ... LEAVING COARSE MASS OF COPPER & NICKEL SULFIDES KNOWN AS BESSEMER MATTE. ... OR FORD PROCESS CONSISTS OF REMOVAL OF COPPER BY FUSING WITH NA2SO4; & NAHSO4; ON COOLING 2 LAYERS ARE FORMED ... LOWER CONTAINS ... NICKEL.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Metal Recovery
Metal recovery
Mining (except oil and gas) and support activities
Petrochemical manufacturing
Petroleum refineries
Primary metal manufacturing
Services
reclamation
Nickel sulfide (Ni3S2): ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... CONCURRENT ADMIN OF MANGANESE DUST DECREASES /MUSCLE/ TUMORIGENESIS INDUCED BY IM INJECTION OF TRINICKEL DISULFIDE IN FISCHER RATS ...
IN SPRAGUE-DAWLEY RATS ... 10 MG TRINICKEL DISULFIDE ALONE WAS ADMIN TO ONE GROUP OF 15 FEMALE RATS, 10 MG MG TRINICKEL DISULFIDE WAS INJECTED IM, FOLLOWED BY CHRONIC DAILY SC INJECTIONS OF 0.5 MG METHANDROSTENOLONE IN SALINE. AFTER 217 DAYS SARCOMAS HAD DEVELOPED AT THE SITE OF NI3S2 INJECTION IN 5/15 OF THE RATS THAT HAD RECEIVED NI3S2 ONLY & IN 10/10 OF OF THE RATS THAT HAD RECEIVED NI3S2 PLUS STEROID.
The incidence of muscle neoplasm (mainly rhabdomyosarcomas and fibrosarcomas) in rats after iv injection of trinickel disulfide (Ni3S2) plus basic magnesium carbonate was lower than after iv injection of Ni3S2 alone or plus calcium carbonate or iv injection of trinickel trisulfide plus oral administration or sc injection of calcium acetate, magnesium acetate, or sodium acetate. Both calcium carbonate or magnesium carbonate was removed from the site of iv injection within a few days. The protective effect of magnesium carbonate (im) is caused by locally elevated magnesium concn during the short initiation period of latency after the iv injection of Ni3S2.
Mixed exposure to a variety of metal compounds may increase the risk of adverse health effects. In some populations exposed to complex mixtures, increased incidence rates of cancer have been detected in epidemiologic studies. In certain nonferrous metal smelters, arsenic exposure occurs in combinaton with a number of other metals, sulfur oxides, and organic carcinogens. Epidemiological evidence indicates a positive interaction between arsenic exposure and cigarette smoking and lung cancer incidence. Studies of metal interaction in benzo(a)pyrene carcinogenesis are discussed. Laboratory animals treated with benzo(a)pyrene plus iron(III) oxide, nickel sulfide, lead oxide, magnesium oxide, or titanium oxide have shown a synergistic effect in relation to lung carcinogenesis. Oil combustion particles containing nickel and vanadium were not carcinogenic themselves but enhanced the carcinogenic activity benzo(a)pyrene in benzo(a)pyrene treated animals. Many studies show that selenium possesses anticarcinogenic activity. Zinc can inhibit or potentiate carcinogenic activity, depending on its concentration. Dietary zinc at 40 to 640 micrograms per day enhances transplanted tumor growth in experimental animals, while zinc deficiency inhibits tumor growth. Zinc has also been shown to antagonize the potentiating effects of cadmium on prostatic cancer in workers exposed to high cadmium concentrations.
For more Interactions (Complete) data for TRINICKEL DISULFIDE (8 total), please visit the HSDB record page.

Dates

Last modified: 04-14-2024

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